![molecular formula C11H8ClN3O B14361048 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one CAS No. 90375-26-1](/img/structure/B14361048.png)
7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazolinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-hydroxyquinazoline with methylhydrazine, followed by cyclization to form the desired pyrazoloquinazolinone structure . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or DMF.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted pyrazoloquinazolinones .
科学的研究の応用
Chemistry
In chemistry, 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways and its potential therapeutic applications .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers and other materials with unique properties .
作用機序
The mechanism of action of 7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biological pathways. Additionally, it can interact with receptors to alter cellular signaling and physiological responses .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities and use as a scaffold in drug design.
Uniqueness
7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one is unique due to its specific substitution pattern and the presence of a chloro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
90375-26-1 |
|---|---|
分子式 |
C11H8ClN3O |
分子量 |
233.65 g/mol |
IUPAC名 |
7-chloro-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8ClN3O/c1-6-4-10-13-9-3-2-7(12)5-8(9)11(16)15(10)14-6/h2-5,14H,1H3 |
InChIキー |
IJDXWFNJUWFYPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=C(C=C(C=C3)Cl)C(=O)N2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


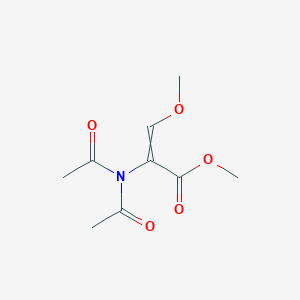
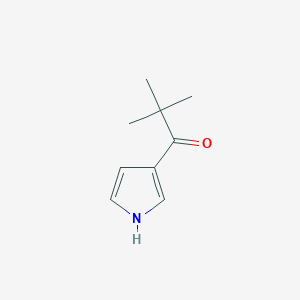
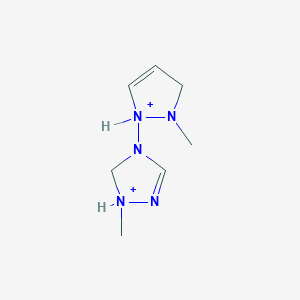
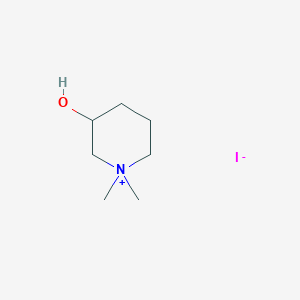

![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
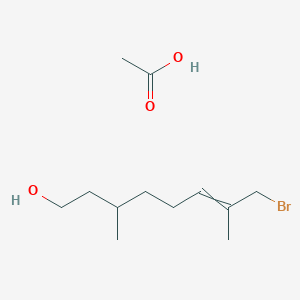

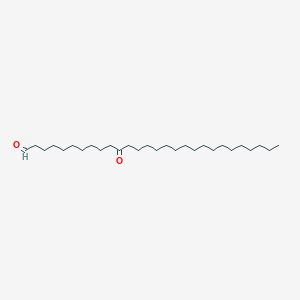
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
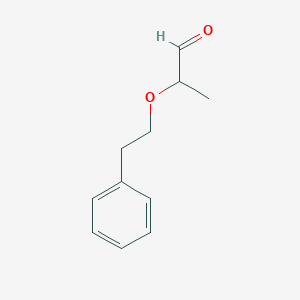
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
